what is the chemical structure of rifampicin N-oxide
what is the chemical structure of rifampicin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifampicin (B610482) N-oxide is a prominent metabolite and impurity of the frontline anti-tuberculosis drug, rifampicin. A comprehensive understanding of its chemical structure, properties, and biological activity is crucial for drug development, quality control, and pharmacological studies. This technical guide provides a detailed overview of the chemical structure of rifampicin N-oxide, its physicochemical properties, and methods for its synthesis and characterization. Experimental protocols for its analysis are also detailed. While generally considered less active than its parent compound, this guide also touches upon the available information regarding its biological effects.
Chemical Structure and Identification
Rifampicin N-oxide is structurally similar to rifampicin, with the key distinction being the presence of an N-oxide functional group. This modification occurs at the 4'-position of the piperazine (B1678402) moiety.[1]
The systematic IUPAC name for Rifampicin N-oxide is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate.[2]
Synonyms:
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Rifampin N-oxide
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Rifampicin EP Impurity B[]
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N-Oxidorifampicin
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3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin[4]
Chemical Formula: C₄₃H₅₈N₄O₁₃[2]
Molecular Weight: 838.94 g/mol [2]
CAS Numbers: 125833-03-6, 51963-55-4[2][5]
Chemical Structure:
Physicochemical Properties
The introduction of the N-oxide group alters the physicochemical properties of rifampicin, which can impact its solubility, stability, and pharmacokinetic profile.
| Property | Value | Reference |
| Appearance | Red to dark red solid | [4] |
| Molecular Formula | C₄₃H₅₈N₄O₁₃ | [2] |
| Molecular Weight | 838.94 g/mol | [2] |
| Monoisotopic Mass | 838.40003792 Da | [2] |
| Topological Polar Surface Area | 235 Ų | [2] |
| Storage Conditions | -20°C, under inert atmosphere | [4] |
Synthesis and Formation
Rifampicin N-oxide is primarily known as a metabolite and a degradation product of rifampicin. Its formation can occur under oxidative conditions.
Experimental Protocol: Formation via Oxidation
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Materials:
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Rifampicin
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30% Hydrogen Peroxide (H₂O₂)
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Methanol
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Deionized water
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Procedure:
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Prepare a stock solution of Rifampicin in methanol.
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To a known volume of the rifampicin solution, add an excess of 30% H₂O₂.
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The reaction mixture can be stirred at room temperature and monitored over time for the formation of Rifampicin N-oxide.
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The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
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Logical Workflow for Formation:
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the identification and quantification of rifampicin N-oxide, especially in the presence of rifampicin and other related impurities.
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Instrumentation:
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HPLC system with a UV detector
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Chromatographic Conditions:
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Column: C18 monolithic column
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Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid (28:30:38:4, v/v/v/v)
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Flow Rate: 2 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Run Time: Less than 11 minutes
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Expected Results: This method allows for the separation of rifampicin N-oxide from rifampicin, rifampicin quinone, rifamycin (B1679328) SV, and 3-formylrifamycin SV.
Experimental Workflow for HPLC Analysis:
Spectroscopic Characterization
While detailed spectral data is not widely published, the structure of rifampicin N-oxide has been confirmed by various spectroscopic techniques.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are instrumental in confirming the position of the N-oxide group on the piperazine ring.[1] The presence of the N-oxide is expected to cause a downfield shift in the signals of the protons and carbons adjacent to the oxidized nitrogen atom.
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Infrared (IR) Spectroscopy:
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The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including hydroxyl, carbonyl, and amide groups. The N-O stretching vibration is also a key feature to identify.
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Mass Spectrometry (MS):
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. The molecular ion peak corresponding to the molecular weight of 838.94 would be a key indicator.
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Biological Activity
Rifampicin N-oxide is generally considered to be a metabolite of rifampicin with reduced or altered biological activity.[4] The primary mechanism of action of rifampicin is the inhibition of bacterial DNA-dependent RNA polymerase. The modification at the piperazine ring in rifampicin N-oxide likely affects its binding to this target, leading to decreased antimicrobial efficacy.
Further research is required to fully elucidate the specific biological activity profile of rifampicin N-oxide, including its potential for off-target effects or different interactions with metabolic enzymes compared to the parent drug.
Signaling Pathway of Rifampicin (for comparison):
Conclusion
Rifampicin N-oxide is a key derivative of rifampicin, arising from metabolic or degradative processes. Its distinct chemical structure, characterized by the N-oxide group on the piperazine ring, leads to altered physicochemical and biological properties. The analytical methods outlined in this guide, particularly HPLC, provide robust means for its identification and quantification, which is essential for quality control in pharmaceutical formulations and for advancing research into the metabolism and activity of rifampicin. Further studies are warranted to fully characterize its biological activity and potential clinical significance.
